9-Heptyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene
Description
9-Heptyl-2-methoxy-1,6-dioxa-9-azaspiro[45]dec-3-ene is a chemical compound known for its unique spiro structure, which includes a nitrogen atom within a bicyclic framework
Properties
CAS No. |
61212-09-7 |
|---|---|
Molecular Formula |
C15H27NO3 |
Molecular Weight |
269.38 g/mol |
IUPAC Name |
7-heptyl-2-methoxy-1,10-dioxa-7-azaspiro[4.5]dec-3-ene |
InChI |
InChI=1S/C15H27NO3/c1-3-4-5-6-7-10-16-11-12-18-15(13-16)9-8-14(17-2)19-15/h8-9,14H,3-7,10-13H2,1-2H3 |
InChI Key |
NVDYCIDJSNPWIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1CCOC2(C1)C=CC(O2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Heptyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene typically involves the formation of the spiro structure through a series of organic reactions. One common method includes the reaction of a heptyl-substituted precursor with a methoxy-containing reagent under controlled conditions to form the desired spiro compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
9-Heptyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the spiro structure or the functional groups attached to it.
Substitution: The methoxy group or the heptyl chain can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
9-Heptyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Heptyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxa-9-azaspiro[4.5]dec-3-ene: A similar compound with a different substituent at the 9-position.
9-Heptyl-1,6-dioxa-9-azaspiro[4.5]dec-3-ene: Lacks the methoxy group, leading to different chemical properties.
Uniqueness
9-Heptyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene is unique due to the presence of both the heptyl and methoxy groups, which confer specific chemical reactivity and biological activity. This makes it distinct from other spiro compounds and valuable for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
